molecular formula C9H15ClN2O2 B1448868 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride CAS No. 1949815-69-3

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

Cat. No.: B1448868
CAS No.: 1949815-69-3
M. Wt: 218.68 g/mol
InChI Key: MBLYZLKFWIMKKX-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes that persist even after the compound is removed.

Dosage Effects in Animal Models

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including organ damage and altered metabolic functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes . These interactions are essential for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride typically involves the construction of the spirocyclic core through a series of organic reactions. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include steps such as purification through crystallization or chromatography and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYZLKFWIMKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)CNC(=O)O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

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